molecular formula C14H6F4O2 B10839724 1,2-Bis(2,5-difluorophenyl)ethane-1,2-dione

1,2-Bis(2,5-difluorophenyl)ethane-1,2-dione

Cat. No. B10839724
M. Wt: 282.19 g/mol
InChI Key: IWSRHXHMXUIXCZ-UHFFFAOYSA-N
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Description

1,2-bis(2,5-difluorophenyl)ethane-1,2-dione is a diketone compound with the molecular formula C14H6F4O2. It is characterized by the presence of two 2,5-difluorophenyl groups attached to an ethane-1,2-dione backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-bis(2,5-difluorophenyl)ethane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final diketone product. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(2,5-difluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,2-bis(2,5-difluorophenyl)ethane-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-bis(2,5-difluorophenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-bis(2,5-difluorophenyl)ethane-1,2-dione is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in organic synthesis and material science .

properties

Molecular Formula

C14H6F4O2

Molecular Weight

282.19 g/mol

IUPAC Name

1,2-bis(2,5-difluorophenyl)ethane-1,2-dione

InChI

InChI=1S/C14H6F4O2/c15-7-1-3-11(17)9(5-7)13(19)14(20)10-6-8(16)2-4-12(10)18/h1-6H

InChI Key

IWSRHXHMXUIXCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C(=O)C2=C(C=CC(=C2)F)F)F

Origin of Product

United States

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